molecular formula C8H14O7 B049824 [(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate CAS No. 7286-45-5

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate

Cat. No. B049824
CAS RN: 7286-45-5
M. Wt: 222.19 g/mol
InChI Key: VFPUCPVAZOMVLI-LXGUWJNJSA-N
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Description

This compound is a type of protected carbohydrate that is useful as a building block for the synthesis of complex carbohydrates .


Chemical Reactions Analysis

The specific chemical reactions involving “[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate” are not available in the resources I have .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate” are as follows: The molecular weight is 222.19300 . Unfortunately, the resources do not provide information about its density, boiling point, melting point, or flash point .

Scientific Research Applications

Metal-Free Oxidation

A study highlights the use of metal-free systems for the oxidation of 5-hydroxymethylfurfural (5-HMF) to 2,5-diformylfuran (2,5-DFF) using 4-hydroxy-TEMPO radical, [bis(acetoxy)-iodo]benzene (BAIB), and acetic acid. This reaction demonstrates an environmentally friendly and energy-efficient approach for producing important platform chemicals, which could be relevant for understanding the reactivity and applications of similar acetate compounds in green chemistry (Mittal et al., 2014).

Diels–Alder Reactions

Research on the Diels–Alder cycloadditions to produce potential trichothecene precursors involves the conversion of 2-methylbut-3-yn-2-ol to various cyclohexenyl acetate derivatives. This study showcases the utility of cycloaddition reactions in synthesizing complex molecular structures, which could provide insight into synthesizing or modifying compounds like "[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate" (Banks et al., 1981).

Cytotoxic Evaluation

The synthesis and cytotoxic evaluation of cyclohexanone oximes and related compounds provide insights into the biological activity of cyclohexane derivatives. Such studies are crucial for understanding the potential biomedical applications of structurally similar compounds (Dimmock et al., 1992).

Steroidal Transformations

Investigations into steroidal transformations, such as the conversion of hydroxy oxides and sulphides to acetoxylated A-nor-steroids, highlight the chemical versatility of acetate-containing compounds in synthesizing or modifying steroidal structures. This research can inform the chemical manipulation of acetate esters in complex molecular frameworks (Kishi & Komeno, 1971).

Triamcinolone Acetonide Acetate

A study on the crystal structure of Triamcinolone Acetonide Acetate, a steroidal compound, emphasizes the importance of structural analysis in understanding the properties and potential applications of acetate derivatives in pharmaceuticals (Lu et al., 2011).

Safety And Hazards

The safety and hazards associated with “[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate” are not clearly mentioned in the available resources .

Future Directions

The future directions of “[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate” are not clearly mentioned in the available resources .

properties

IUPAC Name

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O7/c1-4(10)15-3-6(12)8(14)7(13)5(11)2-9/h2,5-8,11-14H,3H2,1H3/t5-,6+,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPUCPVAZOMVLI-LXGUWJNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595099
Record name 6-O-Acetyl-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate

CAS RN

7286-45-5
Record name 6-O-Acetyl-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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